1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is a derivative of benzotriazole, a versatile heterocyclic compound known for its unique physicochemical properties. Benzotriazole derivatives are widely used in various fields, including medicinal chemistry, material science, and industrial applications, due to their stability, reactivity, and ability to form strong non-covalent interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce methylated or demethylated products .
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronics and photovoltaics
Wirkmechanismus
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride involves its ability to interact with various molecular targets through non-covalent interactions. The compound’s benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the stabilization of specific protein conformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-1H-benzotriazole
- 6-methyl-1H-benzotriazole
- 1H-benzotriazole-1-methanol
Uniqueness
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and interaction profiles compared to other benzotriazole derivatives. For example, the presence of the methyl group at the 1-position and the hydroxyl group at the 6-position can enhance its ability to form hydrogen bonds and π–π interactions, making it a valuable compound in various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with hydrochloric acid.", "Starting Materials": [ "1-methyl-1H-1,2,3-benzotriazole", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-methyl-1H-1,2,3-benzotriazole in hydrochloric acid.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and filter the resulting solid.", "4. Wash the solid with water and dry it under vacuum.", "5. Recrystallize the solid from a suitable solvent to obtain pure 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride." ] } | |
CAS-Nummer |
2639441-70-4 |
Molekularformel |
C7H8ClN3O |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
3-methylbenzotriazol-5-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c1-10-7-4-5(11)2-3-6(7)8-9-10;/h2-4,11H,1H3;1H |
InChI-Schlüssel |
TZRCGRGCQOEZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)O)N=N1.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.